Product packaging for 4-Amino-3-(boc-aminomethyl)-benzoic acid(Cat. No.:CAS No. 320727-02-4)

4-Amino-3-(boc-aminomethyl)-benzoic acid

Cat. No.: B13744559
CAS No.: 320727-02-4
M. Wt: 266.29 g/mol
InChI Key: AFUINDSZAZZUIP-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Benzoic Acid Scaffolds in Chemical Synthesis

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid, is a fundamental structural motif in a vast number of biologically active compounds and synthetic materials. nih.govpreprints.org When this basic structure is enhanced with multiple functional groups, it becomes a multifunctionalized scaffold, offering chemists a powerful platform for molecular construction. researchgate.net These scaffolds are prized in chemical synthesis for several reasons.

Firstly, the rigid aromatic ring provides a well-defined three-dimensional orientation for the appended functional groups, which can be crucial for interaction with biological targets like proteins and enzymes. researchgate.net Secondly, the presence of diverse functional groups (e.g., amines, carboxyls, hydroxyls) allows for a wide array of chemical transformations, enabling the attachment of various molecular fragments. This versatility is a cornerstone of drug discovery, where even minor structural modifications can lead to significant changes in therapeutic activity. nih.govnih.gov Organic molecules possessing a benzoic acid moiety have been observed to have significant anticancer potential. nih.govpreprints.org The use of para-aminobenzoic acid (PABA), a related compound, as a building block has led to drugs with applications ranging from anesthetics to antibacterial and antineoplastic agents. nih.gov

Structural Analysis and Strategic Importance of 4-Amino-3-(boc-aminomethyl)-benzoic acid as a Versatile Intermediate

The strategic value of this compound lies in its unique molecular architecture. researchgate.net The compound features a benzoic acid core substituted with three distinct and chemically differentiable functional groups: a carboxylic acid (-COOH), an aromatic amine (-NH2), and an aliphatic amine (-CH2NH-Boc) ortho to the aromatic amine. researchgate.netnih.gov

The aliphatic amine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly peptide chemistry. nih.gov The Boc group is stable under many reaction conditions but can be removed selectively under mild acidic conditions. This selective protection is the key to the compound's utility. It allows chemists to perform reactions at the carboxylic acid or the aromatic amine without affecting the aliphatic amine. researchgate.net

Chemical and Physical Properties
PropertyValue
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
CAS Number320727-02-4
AppearanceWhite to almost white powder/solid
Predicted Boiling Point489.5±45.0 °C
Predicted Density1.236±0.06 g/cm³
Strategic Importance of Functional Groups
Functional GroupPositionStrategic Role in Synthesis
Carboxylic Acid (-COOH)1Site for amide bond formation, esterification, or other carboxylate reactions.
Aromatic Amine (-NH2)4Less nucleophilic than the aliphatic amine; can be acylated under specific conditions or used for diazotization reactions. Often does not require protection during peptide coupling. researchgate.net
Boc-Protected Aminomethyl (-CH2NHBoc)3Contains a primary aliphatic amine protected by the acid-labile Boc group. This allows for selective deprotection and subsequent modification, crucial for building branched or complex structures. researchgate.net

Historical Context and Evolution of Research on Substituted Aminobenzoic Acid Derivatives

The investigation of substituted aminobenzoic acid derivatives has a rich history rooted in the foundations of medicinal chemistry. A key parent compound, para-aminobenzoic acid (PABA or 4-aminobenzoic acid), has been known since 1863 and was identified as having vitamin-like properties in 1939. nih.gov PABA plays a crucial role in the folate synthesis pathway of many bacteria, a discovery that led to one of the most significant breakthroughs in medicine: the development of sulfonamide antibacterials. nih.gov These "sulfa drugs" act as mimics of PABA, inhibiting a key bacterial enzyme and thereby halting microbial growth. nih.gov

This initial success spurred decades of research into modifying the aminobenzoic acid scaffold to create new therapeutic agents. nih.gov Analysis of commercial drug databases reveals that a significant percentage of drugs contain the PABA moiety, highlighting its enduring importance. nih.gov The structural versatility of aminobenzoic acids, which allows for substitutions at the amino group, the carboxyl group, and the aromatic ring, has been exploited to develop a wide range of pharmaceuticals. nih.govnih.gov These include local anesthetics (e.g., benzocaine), anti-arrhythmics, and antineoplastics. preprints.orgnih.gov The evolution of this research has moved from simple derivatives to more complex, multifunctionalized building blocks like this compound, reflecting a broader trend in chemistry toward more sophisticated and precisely controlled molecular design. researchgate.netmdpi.com

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research focused on this compound centers on its application as a specialized building block for creating novel and complex molecular structures. researchgate.net The primary objectives of using this compound are to synthesize peptidomimetics and to serve as a scaffold for combinatorial chemistry. researchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. The unique geometry of this compound allows it to be incorporated into peptide chains to introduce unnatural bends or to create branched structures. For instance, its utility has been demonstrated in the solid-phase synthesis of a complex branched pseudopeptide. researchgate.net

In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for high-throughput screening against biological targets. The trifunctional nature of this compound makes it an ideal scaffold for this purpose. researchgate.net By sequentially and selectively reacting its three functional groups with a variety of different chemical inputs, researchers can generate a diverse collection of new molecules from a single, versatile starting point, significantly accelerating the discovery of new lead compounds for drug development. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B13744559 4-Amino-3-(boc-aminomethyl)-benzoic acid CAS No. 320727-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

320727-02-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

AFUINDSZAZZUIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 4 Amino 3 Boc Aminomethyl Benzoic Acid and Its Stereoisomers

Retrosynthetic Disconnection and Key Precursors for 4-Amino-3-(boc-aminomethyl)-benzoic acid Synthesis

Retrosynthetic analysis of the target molecule, 4-Amino-3-(tert-butoxycarbonyl-aminomethyl)-benzoic acid, identifies key bond disconnections that simplify the structure and lead to readily available starting materials. The most logical disconnections are the carbon-nitrogen bonds of the two amino functionalities.

Disconnection of the Boc-protected aminomethyl group: The amide bond within the Boc-carbamate is readily disconnected, leading to an aminomethyl group and the Boc anhydride (B1165640) precursor. Further disconnection of the aminomethyl C-C bond from the aromatic ring points towards an electrophilic source for the aminomethyl moiety.

Disconnection of the C4-amino group: Disconnecting the C4-N bond suggests a functional group interconversion (FGI), typically from a nitro group, which is a common precursor for aromatic amines.

This analysis logically leads to a highly strategic and commercially available precursor: 4-aminobenzoic acid (also known as p-aminobenzoic acid or PABA). researchgate.netnih.govhmdb.ca This starting material possesses the desired benzoic acid core and the C4-amino group already in place, thereby simplifying the synthetic challenge to the regioselective introduction of the aminomethyl group at the C3 position.

Retrosynthetic analysis of this compound, leading back to the key precursor, 4-aminobenzoic acid.

Figure 1: Retrosynthetic analysis of this compound.

Regioselective Functionalization Strategies Towards the Benzoic Acid Core

With 4-aminobenzoic acid as the key precursor, the primary synthetic challenge is the regioselective functionalization of the aromatic ring to install the two different nitrogen-containing substituents at the C3 and C4 positions.

The use of 4-aminobenzoic acid as a starting material circumvents the need to install the C4 amino group. However, the synthesis of this precursor itself relies on well-established regioselective strategies. A common industrial synthesis starts with toluene. The process involves a sequence of reactions where regioselectivity is key:

Nitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, leading to a mixture of isomers, with p-nitrotoluene being the major product due to reduced steric hindrance. youtube.com

Oxidation: The methyl group of p-nitrotoluene is then oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield 4-nitrobenzoic acid. youtube.com

Reduction: Finally, the nitro group is selectively reduced to an amino group. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or Raney nickel catalyst) or by using metal/acid combinations (e.g., Sn/HCl or Fe/HCl) to produce 4-aminobenzoic acid. chemicalbook.com

The selective installation of an aminomethyl group at the C3 position of 4-aminobenzoic acid is the most critical step in the synthesis. The existing C4-amino group is a powerful activating, ortho-, para-directing group. Since the para-position is blocked by the carboxyl group, it strongly directs electrophilic substitution to the C3 position (ortho to the amine).

A highly efficient method for this transformation is a regioselective amidomethylation reaction. researchgate.net This process involves two main steps:

Electrophilic Aromatic Substitution: 4-aminobenzoic acid is reacted with an electrophilic aminomethylating agent, such as N-(hydroxymethyl)phthalimide, in the presence of a strong acid catalyst like concentrated sulfuric acid. The C4-amino group directs the electrophile regioselectively to the C3 position.

Deprotection: The resulting phthalimide-protected intermediate, 4-amino-3-(phthalimidomethyl)benzoic acid, is then treated to remove the phthalimide (B116566) protecting group. This is commonly achieved by hydrazinolysis (reaction with hydrazine (B178648) hydrate), which cleaves the amide bonds of the phthalimide to release the free primary amine, yielding 4-amino-3-(aminomethyl)benzoic acid.

This two-step sequence provides the core diamino benzoic acid structure with high regiochemical control. researchgate.net

StepReactantReagent(s)ProductOverall YieldReference
14-Aminobenzoic acid1. N-(hydroxymethyl)phthalimide, H₂SO₄4-Amino-3-(phthalimidomethyl)benzoic acid- researchgate.net
24-Amino-3-(phthalimidomethyl)benzoic acid2. Hydrazine hydrate4-Amino-3-(aminomethyl)benzoic acid63% (over 3 steps including protection) researchgate.net

Table 1. Key steps in the regioselective synthesis of the 4-amino-3-(aminomethyl)benzoic acid core.

Orthogonal Protection and Deprotection Chemistry: Focus on the Boc Group and Amine Functionalities

With two distinct amino groups—one aromatic (at C4) and one aliphatic (the aminomethyl group at C3)—the application of orthogonal protection strategies is essential for selective functionalization. bham.ac.ukjocpr.combiosynth.com Orthogonal protecting groups can be removed under different chemical conditions (e.g., one by acid, another by base), allowing for the selective unmasking of one reactive site while others remain protected. nih.gov

The successful synthesis of this compound hinges on the ability to chemoselectively protect the aliphatic aminomethyl group in the presence of the aromatic C4-amino group. This selectivity is achievable due to the significant difference in nucleophilicity between the two amines.

Aliphatic Amines vs. Aromatic Amines: The lone pair of electrons on the nitrogen of the aliphatic aminomethyl group is localized and readily available for nucleophilic attack. In contrast, the lone pair on the aromatic C4-amino group is delocalized into the benzene (B151609) ring's π-system, rendering it significantly less nucleophilic.

This reactivity difference allows for the selective protection of the aminomethyl group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is typically carried out under mild basic or aqueous conditions. The more nucleophilic aliphatic amine reacts preferentially with Boc₂O, while the less reactive aromatic amine remains untouched. researchgate.net This provides a high yield of the desired mono-protected product without the need for prior protection of the aromatic amine. researchgate.netorganic-chemistry.org

ReactionSubstrateReagentConditionsProductKey FeatureReference
Selective N-Boc Protection4-Amino-3-(aminomethyl)benzoic acidDi-tert-butyl dicarbonate (Boc₂O)Aqueous or anhydrous with baseThis compoundHigh chemoselectivity for the more nucleophilic aliphatic amine researchgate.net

Table 2. Selective Boc protection of the aminomethyl group.

The principle of orthogonal protection allows for the sequential modification of the different functional groups on the molecule. The Boc group is a classic acid-labile protecting group, typically removed under anhydrous acidic conditions with reagents like trifluoroacetic acid (TFA). organic-chemistry.orgnih.govresearchgate.net

This orthogonality is exemplified by the synthesis of derivatives where both amino groups are protected differently. For instance, after the selective Boc-protection of the aminomethyl group, the remaining aromatic amine can be protected with a base-labile group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net The synthesis of Fmoc-AmAbz(Boc) has been described, demonstrating this sequential and orthogonal protection strategy. researchgate.net

This di-protected building block offers complete control for subsequent synthetic transformations:

Removal of the Fmoc group: Treatment with a base (e.g., piperidine) would selectively deprotect the C4-aromatic amine, allowing for acylation or other reactions at this site, while the Boc group remains intact.

Removal of the Boc group: Treatment with an acid (e.g., TFA) would selectively deprotect the C3-aminomethyl group for peptide chain elongation or other modifications, while the Fmoc group at C4 would be unaffected.

This differential reactivity is fundamental to the utility of this compound as a versatile scaffold in the construction of complex molecular architectures. sigmaaldrich.com

Chemoenzymatic and Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, necessitates advanced stereoselective methodologies. Chemoenzymatic strategies, which combine chemical and enzymatic steps, and classic stereoselective chemical syntheses are pivotal in obtaining enantiomerically pure compounds. These approaches are critical for developing novel peptidomimetics and other biologically active molecules where stereochemistry dictates function. researchgate.net

Asymmetric Transformations for Enantiopure Derivatives

Asymmetric transformations are fundamental in generating enantiopure chiral building blocks. While this compound itself is achiral, its analogs can be designed to incorporate chirality, for instance, by introducing a substituent at the aminomethyl group's methylene (B1212753) bridge or on the aromatic ring, creating a chiral center.

Chemoenzymatic methods offer a powerful route to such chiral molecules. rsc.org Enzymes like ene reductases (EREDs) and imine reductases (IREDs) can be used in cascade reactions to produce chiral amines with high enantioselectivity. rsc.org For example, a hypothetical pathway to a chiral analog could involve the enzymatic reduction of a corresponding α,β-unsaturated aldehyde precursor, followed by reductive amination, to set the desired stereocenter. rsc.org This biocatalytic approach often provides excellent enantiomeric excess (ee) values, typically ranging from 97% to over 99%. rsc.org

Another established chemoenzymatic strategy involves the use of lipases for kinetic resolution or for stereoselective steps within a synthetic pathway, such as in the synthesis of chiral epoxides which can serve as versatile intermediates. nih.gov

Table 1: Examples of Enzymatic Transformations for Asymmetric Synthesis

Enzyme ClassTransformationSubstrate TypePotential Application for Analogs
Ene Reductase (ERED)Asymmetric reduction of C=C double bondsα,β-Unsaturated aldehydes/ketonesCreation of a chiral center in an aliphatic side chain
Imine Reductase (IRED)Asymmetric reductive amination of ketones/iminesProchiral ketones or iminesDirect formation of a chiral amine
LipaseKinetic resolution of racemic alcohols/estersRacemic alcohols, esters, or acidsSeparation of enantiomers of a chiral precursor
TransaminaseAsymmetric amination of prochiral ketonesKetonesIntroduction of a chiral amino group

These enzymatic methods provide a greener and more efficient alternative to traditional chemical methods, which may require chiral auxiliaries or catalysts that are often expensive and based on heavy metals.

Resolution Techniques for Racemic Mixtures

When a chiral analog is synthesized as a racemic mixture (a 50:50 mixture of two enantiomers), resolution techniques are required to separate them. libretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility, melting point) and can therefore be separated. libretexts.org

This is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic carboxylic acid analog of this compound, a chiral amine can be used as a resolving agent to form diastereomeric salts. libretexts.org Conversely, for a racemic amine analog, a chiral acid like (+)-tartaric acid or (-)-mandelic acid can be employed. libretexts.org

The process generally involves the following steps:

Salt Formation: The racemic mixture is reacted with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts.

Separation: The diastereomers are separated based on their differing physical properties, most commonly through fractional crystallization. nih.gov

Liberation: The separated diastereomer is then treated to break the salt and liberate the desired pure enantiomer. For example, treating a separated diastereomeric salt with a strong base can recover the pure enantiomeric amine. libretexts.org

An innovative approach involves using PEGylated resolving agents, which can facilitate the separation through temperature-assisted phase transitions, potentially improving yields and simplifying the recovery process. nih.govresearchgate.net

Table 2: Common Chiral Resolving Agents for Racemic Acids and Bases

Resolving Agent TypeExamplesUsed to Resolve
Chiral Acids(+)-Tartaric acid, (-)-Malic acid, (+)-Camphor-10-sulfonic acidRacemic Bases/Amines
Chiral BasesBrucine, Strychnine, (R)-(+)-α-PhenylethylamineRacemic Acids
Chiral Alcohols(1R,2S)-(-)-Ephedrine, (R,R)-1,2-Diphenyl-1,2-ethanediamineRacemic Acids (via amide formation)

The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. nih.gov

Process Optimization and Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from laboratory to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and sustainability. researchgate.net Key considerations include the adoption of green chemistry principles and the use of catalytic systems to enhance reaction rates and yields.

Green Chemistry Principles in Synthetic Route Design (e.g., solvent-free, aqueous media)

Green chemistry aims to minimize the environmental impact of chemical processes. unibo.it For the synthesis of this compound and its derivatives, which are often used in peptide synthesis, reducing the high consumption of hazardous solvents is a primary goal. greentech.fr

Key green chemistry strategies include:

Solvent Selection: Replacing commonly used hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or shifting to aqueous media. unibo.itgreentech.fr Micellar catalysis, using surfactants like TPGS-750-M, can enable reactions to be performed in water, significantly reducing the environmental footprint. greentech.fr

Energy Efficiency: Utilizing milder reaction conditions and exploring mechanochemical (solvent-free) methods can reduce energy consumption. unibo.it

Waste Reduction: Implementing processes that generate less waste, which can be quantified using metrics like the Environmental Factor (E-Factor). greentech.fr

Table 3: Green Solvent Selection Guide

Solvent ClassRecommendedSubstitution AdvisableUnfavoured/Banned
Ethers2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (B95107) (THF)Diethyl ether, Dioxane
HydrocarbonsHeptane, CyclohexaneTolueneHexane, Benzene
AmidesN/AN,N-Dimethylformamide (DMF)Dimethylacetamide (DMAc)
ChlorinatedN/ADichloromethane (DCM)Chloroform, Carbon tetrachloride
AlcoholsEthanol, MethanolIsopropanolN/A
AqueousWaterN/AN/A
Adapted from green chemistry guidelines for solvent use. unibo.it

Catalytic Enhancements for Improved Efficiency and Yield

Catalysis is a cornerstone of efficient and scalable chemical synthesis. The use of catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity, leading to higher yields and purity.

In the context of synthesizing this compound and its derivatives, catalytic enhancements can be applied at various stages:

Amidomethylation: The initial regioselective amidomethylation of 4-aminobenzoic acid could be optimized using acid or base catalysis to improve reaction times and yield. researchgate.net

Peptide Coupling: When this compound is used as a building block in peptide synthesis, coupling reagents act as catalysts. researchgate.net Modern coupling reagents like COMU, when used in conjunction with non-nucleophilic bases such as 2,6-lutidine, can significantly accelerate amide bond formation. greentech.fr

Hydrogenation: If the synthesis involves the reduction of a nitro group or the removal of a benzyl-type protecting group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a highly efficient and clean method. greentech.fr This approach is often preferred due to the benign nature of the only byproduct, H₂O, or the ease of removing the catalyst by filtration. greentech.fr

The development of continuous flow processes, where reagents are passed through reactors containing immobilized catalysts, represents a significant advancement for scalability. unibo.it This technology offers better control over reaction parameters, improved safety, and can lead to higher throughput compared to traditional batch processing.

Chemical Reactivity, Derivatization, and Functional Group Interconversions of 4 Amino 3 Boc Aminomethyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety of 4-Amino-3-(boc-aminomethyl)-benzoic acid

The carboxylic acid group is a key site for derivatization, allowing for the attachment of this scaffold to other molecules or solid supports.

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions. These transformations are fundamental for its use in solid-phase synthesis and for conjugation to other molecules of interest.

Esterification: Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be employed to convert the carboxylic acid to its corresponding ester. This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Such esterifications are often used to introduce linkers for solid-phase synthesis or to modify the solubility of the molecule. bond.edu.aulibretexts.orgorgsyn.org

Amidation: The carboxylic acid can be activated by a variety of coupling agents to facilitate amide bond formation with primary or secondary amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used. researchgate.netrsc.org A notable feature of this compound is that the aromatic amine at the C4 position is significantly less nucleophilic than the aliphatic amine, allowing for selective amidation at the carboxyl group without the need for protecting the aromatic amine. chim.it This selective reactivity is crucial for its application in peptide synthesis where it can be incorporated into peptide chains. chim.it

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Product Type Application
Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Reflux Methyl or Ethyl ester Solubilization, Intermediate for further reactions
Amidation Amine, DCC or DIC, HOBt, DMF or CH₂Cl₂ Amide Peptide synthesis, Linker attachment

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding benzyl (B1604629) alcohol derivative. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to alcohols. orgsyn.orgmasterorganicchemistry.comwikipedia.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This conversion to the benzyl alcohol can be useful for introducing a different type of linker or for modifying the pharmacological properties of a target molecule. Another possible reducing agent is borane (B79455) (BH₃), often used as a complex with THF or dimethyl sulfide.

Table 2: Reduction of Carboxylic Acid to Benzyl Alcohol

Reagent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, 0 °C to reflux 4-Amino-3-(boc-aminomethyl)benzyl alcohol
Borane-THF complex (BH₃·THF) Anhydrous THF, 0 °C to reflux 4-Amino-3-(boc-aminomethyl)benzyl alcohol

Transformations of the Aromatic Amino Group at C4

The aromatic amino group at the C4 position offers another site for diversification, although its reactivity is attenuated by the electron-withdrawing carboxylic acid group.

Acylation: The aromatic amine can be acylated under specific conditions. While its nucleophilicity is reduced, acylation can be achieved using activated acylating agents. For instance, acylation can be carried out under base-free, carbodiimide-mediated coupling conditions. chim.it This allows for the introduction of a variety of acyl groups.

Sulfonylation: Similarly, sulfonylation of the aromatic amine to form sulfonamides can be achieved by reaction with sulfonyl chlorides in the presence of a base. This transformation is a common method for the synthesis of compounds with potential biological activity.

Alkylation: Direct alkylation of the aromatic amine is generally challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. However, under specific conditions, such as using a strong base to deprotonate the amine followed by reaction with an alkyl halide, N-alkylation may be possible. Protective group strategies are often employed to achieve selective mono-alkylation of aromatic amines.

The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for a range of functional group transformations. Diazotization is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgscirp.org

Sandmeyer Reaction: The resulting diazonium salt can undergo Sandmeyer reactions, where the diazonium group is replaced by a variety of nucleophiles, including halides (Cl, Br) and cyanide (CN), using a copper(I) salt catalyst. organic-chemistry.orgnih.gov This provides a route to introduce a range of substituents onto the aromatic ring that are not easily accessible by other means. However, for aminobenzoic acids, side reactions such as hydroxylation can be competitive. scirp.orgscirp.org

Balz-Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction is employed. wikipedia.org This involves the formation of the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. The synthesis of 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt from the closely related 4-(N-Boc-aminomethyl)aniline has been reported, suggesting the feasibility of this reaction on the title compound. alkalisci.com

Table 3: Diazotization and Subsequent Transformations

Reaction Name Reagents and Conditions Product Functional Group
Diazotization NaNO₂, HCl, 0-5 °C Diazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (Chlorination) CuCl, HCl Chloro (-Cl)
Sandmeyer (Bromination) CuBr, HBr Bromo (-Br)
Sandmeyer (Cyanation) CuCN, KCN Cyano (-CN)
Balz-Schiemann HBF₄, then heat Fluoro (-F)

Following the removal of the Boc protecting group, the resulting 3-aminomethyl-4-aminobenzoic acid derivative is an ortho-diamino-substituted aromatic compound, which is a valuable precursor for the synthesis of various heterocyclic systems.

Quinazoline (B50416) Synthesis: Condensation of ortho-aminobenzylamines with aldehydes or carboxylic acid derivatives is a common method for the synthesis of quinazolines. organic-chemistry.orgbeilstein-journals.org The two amino groups of the deprotected starting material can react with a one-carbon synthon to form the quinazoline ring system.

Quinoxaline (B1680401) Synthesis: Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itsapub.orgnih.govnih.govorganic-chemistry.org After deprotection of the aminomethyl group, the resulting diamine can be reacted with a dicarbonyl compound to form the quinoxaline ring.

Benzodiazepine (B76468) Synthesis: The synthesis of 1,4-benzodiazepines can be achieved from ortho-aminoaryl ketones or aldehydes and α-amino acids. mdpi.com Alternatively, 1,5-benzodiazepines can be synthesized from the condensation of ortho-phenylenediamines with ketones. nih.gov The deprotected and suitably modified title compound could serve as a precursor for such heterocyclic systems. The synthesis of 3,4-diaminobenzoic acid and its use in the preparation of benzimidazole (B57391) derivatives is well-established, providing an analogous pathway. guidechem.com

Reactivity and De-protection of the Boc-Aminomethyl Group at C3

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic environments. acsgcipr.org In the context of this compound, the Boc group masks the primary amine of the aminomethyl moiety, allowing for selective reactions at the other functional groups (the aromatic amine and the carboxylic acid). The reactivity and subsequent de-protection of this group are pivotal for the derivatization of the molecule.

Controlled Removal of the Boc Protecting Group Under Acidic Conditions

The cleavage of the Boc protecting group is typically accomplished under anhydrous acidic conditions. organic-chemistry.org This process is one of the most common transformations in the chemical and pharmaceutical industries. nih.gov The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.orgmdpi.com The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.

Strong acids are generally employed for this transformation. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate, are frequently used. youtube.comias.ac.in The choice of acid and solvent can be tailored to accommodate other acid-sensitive functional groups within the molecule. acsgcipr.org While the Boc group is highly sensitive to acid, allowing for selective deprotection, the generation of the tert-butyl cation can lead to side reactions. acsgcipr.org This cation can alkylate nucleophilic sites on the substrate or other molecules present in the reaction mixture. acsgcipr.org To mitigate these undesired side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.

The table below summarizes typical conditions for the acidic removal of the Boc group.

ReagentSolventTemperatureTypical DurationNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp1-2 hoursA common and effective method; scavengers may be needed. nih.govreddit.com
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1-4 hoursGenerates the hydrochloride salt of the amine directly. mdpi.comias.ac.in
Hydrochloric Acid (HCl)Ethyl AcetateRoom TempVariesAn alternative to chlorinated solvents.
Phosphoric Acid (H₃PO₄)WaterRoom TempVariesAn environmentally benign option for deprotection. organic-chemistry.org
p-Toluenesulfonic acid (pTSA)Deep Eutectic SolventVariesShortA greener alternative to traditional strong acids. mdpi.com

Reactivity of the Free Primary Aminomethyl Functionality (e.g., acylation, reductive amination)

Once the Boc group is removed, the resulting 4-amino-3-(aminomethyl)benzoic acid possesses a newly liberated and reactive primary aminomethyl group. This functionality can undergo a variety of chemical transformations to introduce new substituents and build molecular complexity.

Acylation: The primary amine of the aminomethyl group can be readily acylated to form an amide bond. This is a fundamental reaction in peptide synthesis and medicinal chemistry. The acylation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by using carboxylic acids activated with coupling reagents like dicyclohexylcarbodiimide (DCC). The selective acylation of the aminomethyl group in the presence of the less nucleophilic aromatic amine at C4 can often be achieved under controlled conditions. researchgate.net

Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of the primary aminomethyl amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to a more substituted amine. masterorganicchemistry.com This two-step process, often performed in a single pot, avoids the over-alkylation issues that can plague direct alkylation with alkyl halides. wikipedia.orgmasterorganicchemistry.com Mild and selective reducing agents are crucial for this transformation, as they must reduce the imine intermediate preferentially over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reagents for this purpose due to their selectivity for protonated imines. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a slightly acidic medium to facilitate imine formation. wikipedia.org

The table below outlines representative conditions for these transformations.

Reaction TypeReagentsReducing AgentSolventKey Features
AcylationAcyl Chloride, Base (e.g., Triethylamine)N/ADichloromethane (DCM)Forms a stable amide bond.
AcylationCarboxylic Acid, Coupling Agent (e.g., DCC)N/ADichloromethane (DCM), DMFStandard method in peptide synthesis. ias.ac.in
Reductive AminationAldehyde or KetoneSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), THFMild and highly selective; does not require strict pH control. harvard.eduorganic-chemistry.org
Reductive AminationAldehyde or KetoneSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective but toxic cyanide byproducts are a concern. masterorganicchemistry.comharvard.edu
Reductive AminationAldehyde or Ketone, H₂Palladium on Carbon (Pd/C)Ethanol (EtOH), Methanol (MeOH)Catalytic hydrogenation; can reduce other functional groups. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, introducing a halogen (e.g., bromine or iodine) onto the aromatic ring opens up possibilities for extensive derivatization through these methods.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org A halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate species (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency. Modern bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have proven highly effective, even for coupling less reactive aryl chlorides. nih.govorganic-chemistry.org

The following table presents typical conditions for Suzuki-Miyaura coupling reactions.

ComponentExamplesRole in Reaction
Aryl Halide Bromo- or Iodo- derivative of the title compoundElectrophilic coupling partner
Boron Reagent Phenylboronic acid, Thiophene-2-boronic acidNucleophilic coupling partner
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Central catalytic species
Ligand XPhos, SPhos, Triphenylphosphine (PPh₃)Stabilizes and activates the palladium center
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation
Solvent Toluene/Water, Dioxane/Water, DMFSolubilizes reactants and facilitates the reaction

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by coupling an aryl halide with a primary or secondary amine. wikipedia.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. acsgcipr.org A halogenated derivative of this compound could be reacted with a wide array of amines to introduce new amino substituents onto the aromatic core.

Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps are oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The success of the reaction is highly dependent on the choice of a suitable phosphine ligand and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄). acsgcipr.orgbeilstein-journals.org

The table below summarizes the key components and conditions for Buchwald-Hartwig amination.

ComponentExamplesRole in Reaction
Aryl Halide Bromo- or Iodo- derivative of the title compoundElectrophilic coupling partner
Amine Aniline, Morpholine, BenzylamineNucleophilic coupling partner
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that is reduced to active Pd(0) in situ
Ligand XPhos, RuPhos, BINAP, dppfCrucial for facilitating oxidative addition and reductive elimination
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine in the catalytic cycle
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used

Applications of 4 Amino 3 Boc Aminomethyl Benzoic Acid As a Precursor in Complex Organic Synthesis

Utilization in Peptide and Peptidomimetic Chemistry

The structural rigidity and defined orientation of its functional groups make 4-Amino-3-(boc-aminomethyl)-benzoic acid an attractive component in the design of novel peptides and peptidomimetics. These molecules mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation. sigmaaldrich.comrsc.org

Incorporation into Linear and Branched Pseudopeptides

This compound is a key building block for the synthesis of pseudopeptides, which are peptide analogues with altered backbones. The parent compound, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), is considered a novel unnatural amino acid. researchgate.net The Boc-protected derivative allows for the selective protection of the more reactive benzylamino group, while the aromatic amino group and the carboxylic acid remain available for subsequent reactions. researchgate.net

This differential protection strategy is crucial for constructing complex peptide structures. For instance, the Boc group can be retained while the carboxylic acid is coupled with an amino acid or peptide. Conversely, the carboxylic acid can be protected, and after Boc removal, the aminomethyl group can be elongated. The less reactive aromatic amine often does not require protection during these coupling steps, simplifying the synthetic sequence. researchgate.net This methodology has been successfully applied in the solid-phase synthesis of branched pseudopeptides, where a peptide chain is built off the aminomethyl group of the AmAbz core. researchgate.net

Table 1: Functional Group Differentiation in this compound for Pseudopeptide Synthesis

Functional Group Protection/Reactivity Application in Synthesis
Carboxylic Acid Can be activated for coupling Forms peptide bond with N-terminus of a peptide/amino acid.
Aromatic Amine Less reactive; often requires no protection Can be acylated under specific conditions for further modification.
Aminomethyl Group Protected with Boc group Allows for selective deprotection and chain elongation to form branched structures.

This interactive table summarizes the roles of the different functional groups.

Design of Non-Natural Amino Acid Surrogates and Foldamers

Unnatural amino acids are widely incorporated into peptides to introduce conformational constraints, enhance biological activity, and improve proteolytic resistance. sigmaaldrich.commdpi.com this compound serves as a non-natural amino acid surrogate that can impart a rigid, planar geometry into a peptide backbone.

This rigidity is particularly valuable in the design of foldamers, which are oligomers that adopt stable, well-defined secondary structures similar to those of proteins (e.g., helices, sheets). nih.govnih.gov The defined structure of the benzoic acid core helps to pre-organize the peptide chain, guiding it to fold into a specific conformation. nih.gov By strategically placing this building block within a sequence, chemists can create novel helical or turn-like structures that would not be accessible with natural amino acids alone. rsc.orgresearchgate.net The ability to control the three-dimensional shape of these molecules is fundamental to designing compounds that can bind to specific biological targets with high affinity and selectivity. nih.gov

Scaffold for the Construction of Diverse Heterocyclic Systems

The arrangement of functional groups on the this compound ring makes it an ideal starting material for the synthesis of various heterocyclic compounds. After the removal of the Boc protecting group, the resulting ortho-diamino-substituted benzoic acid derivative can undergo a variety of cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinolines, indoles, benzodiazepines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govrsc.org The vicinal arrangement of the aromatic amine and the aminomethyl group in the deprotected form of the title compound is a classic precursor motif for building fused heterocyclic rings.

For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of substituted quinoline (B57606) rings. Similarly, intramolecular cyclization strategies or reactions with appropriate coupling partners can be envisioned to form indole (B1671886) or benzodiazepine (B76468) scaffolds. While direct synthesis of these specific heterocycles from this compound is not extensively documented in the provided search results, the synthesis of related structures from its isomers is known. For instance, 3-(Boc-aminomethyl)benzoic acid is used to synthesize aminodihydroquinazolines, demonstrating the utility of this class of building blocks in constructing nitrogen-containing heterocyclic systems. pharmaffiliates.com

Formation of Fused Ring Systems and Spiro Compounds

The rigid benzenoid core of this compound also serves as an excellent anchor point for the construction of more complex polycyclic architectures, including fused ring systems and spiro compounds. Fused systems can be generated by building additional rings onto the initial benzene (B151609) ring, utilizing the three functional groups as handles for annulation reactions.

Furthermore, the compound's structural features are amenable to the synthesis of spirocyclic systems, where two rings share a single common atom. Research on the isomer 3-(Boc-aminomethyl)benzoic acid has shown its utility in preparing spiro[1H-indene-1,4'-piperidine] derivatives, which are potent and selective receptor agonists. pharmaffiliates.com This provides strong evidence for the potential of the 4-amino-3-(aminomethyl) benzoic acid scaffold in the synthesis of complex spiro compounds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules for high-throughput screening and drug discovery. nih.gov The success of this approach often relies on a central scaffold onto which various building blocks can be attached. 4-Amino-3-(aminomethyl)benzoic acid is an ideal scaffold for this purpose due to its three distinct and differentially reactive functional groups. researchgate.net

The "split-and-pool" synthesis method can be employed, where a solid support is functionalized with the scaffold. nih.gov In each step, the resin is split into multiple portions, a different building block is coupled to one of the reactive sites (e.g., the carboxylic acid), and then the portions are pooled back together. This process can be repeated for the other functional sites (the aromatic amine and, after deprotection, the aminomethyl group), leading to the exponential generation of a large library of unique compounds. The defined geometry of the benzoic acid core ensures that the appended building blocks are displayed in a predictable and spatially diverse manner, increasing the chances of identifying a compound with high affinity for a biological target. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-amino-3-(aminomethyl)benzoic acid
Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2
aminodihydroquinazolines
spiro[1H-indene-1,4'-piperidine]
3-amino-5-hydroxybenzoic acid
quinolines
indoles
benzodiazepines

A list of all chemical compounds mentioned throughout the text.

Applications in Solid-Phase Organic Synthesis (SPOS)

This compound, a novel unnatural amino acid, serves as a versatile building block in solid-phase organic synthesis, particularly in the construction of peptidomimetics and branched pseudopeptides. researchgate.net Its unique structure contains three distinct functional groups—a carboxylic acid, an aromatic amine, and a Boc-protected primary amine—whose reactivity can be selectively controlled, making it an ideal scaffold for combinatorial chemistry. researchgate.net

The tert-butyloxycarbonyl (Boc) protecting group on the benzylic amino group allows for its selective deprotection and subsequent chain elongation without affecting the less reactive arylamino group. researchgate.net This differential reactivity is crucial in SPOS, enabling the molecule to be anchored to a solid support and elaborated in a controlled, stepwise manner. Research has demonstrated the successful solid-phase synthesis of a complex branched pseudopeptide, Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2, illustrating the practical utility of this building block. researchgate.net In this synthesis, the AmAbz(Boc) derivative acts as a branching point, allowing for the attachment of two different peptide chains to a single molecular scaffold.

The properties of this compound that make it suitable for SPOS are summarized in the table below.

PropertyRelevance in Solid-Phase Organic Synthesis (SPOS)
Trifunctional Scaffold The presence of a carboxyl group, an arylamino group, and a protected benzylamino group allows for orthogonal chemical modifications, enabling its use as a branching unit or a scaffold for combinatorial libraries. researchgate.net
Selective Protection The benzylic amino group can be selectively protected with Boc or Fmoc groups, allowing for controlled, directional synthesis and peptide chain elongation at this position. researchgate.net
Differential Reactivity The arylamino group exhibits lower reactivity, which often eliminates the need for its protection during peptide bond formation at the carboxyl or benzylamino positions, simplifying the overall synthetic scheme. researchgate.net
Scaffold for Peptidomimetics Its rigid aromatic core and flexible side chains make it an excellent starting point for creating non-natural peptide-like structures with potentially enhanced stability or biological activity. researchgate.net

Solution-Phase Parallel Synthesis for High-Throughput Screening

The same structural features that make this compound valuable in SPOS also lend themselves to solution-phase parallel synthesis for the generation of compound libraries for high-throughput screening (HTS). As a versatile scaffold, it allows for the creation of a large number of distinct molecules from a common core structure. researchgate.net

In a parallel synthesis workflow, the core scaffold can be distributed into an array of reaction vessels. Each vessel can then be treated with a different set of reagents to modify one of the scaffold's functional groups. For instance, the deprotected benzylamino group can be acylated with a diverse set of carboxylic acids, while the arylamino group can be modified through different reactions, and the carboxyl group can be converted into various amides or esters. This strategy enables the rapid production of a library of related compounds, where each member possesses a unique combination of substituents.

The resulting libraries of molecules can then be subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity against a specific target. The efficiency of this approach lies in the ability to explore a vast chemical space around a central scaffold, significantly accelerating the early stages of drug discovery. The distinct functionalities of this compound provide the necessary handles to generate this molecular diversity. researchgate.net

Contributions to Macrocyclic and Cryptand Design

Ligand Synthesis for Metal Complexation and Sensing

Derivatives of aminobenzoic acid are recognized for their ability to act as ligands, forming stable complexes with various metal ions. The functional groups present in this compound—specifically the amino groups and the carboxylate group—provide potential coordination sites for metal binding. While detailed studies focusing specifically on the metal complexation properties of this exact molecule are not extensively documented in the search results, the behavior of related aminobenzoic acid compounds provides a strong basis for its potential applications in this area.

In similar molecules, the nitrogen atom of an amino group and the oxygen atoms of the carboxylate group can coordinate with a central metal ion, forming a chelate ring which enhances the stability of the complex. The synthesis of transition metal complexes with ligands derived from amino acids is a well-established field, with applications in catalysis and materials science. The structural rigidity of the benzene ring in this compound, combined with the flexibility of the aminomethyl sidearm, could allow for the design of ligands with specific geometries and selectivities for different metal ions. By modifying the scaffold, it is possible to tune the electronic properties and steric environment of the binding pocket, potentially leading to the development of selective metal sensors or catalysts.

Creation of Self-Assembled Supramolecular Architectures

The field of supramolecular chemistry focuses on the spontaneous association of molecules into larger, well-ordered structures through non-covalent interactions. Aromatic amino acids are known to be excellent building blocks for such self-assembled materials due to their ability to participate in hydrogen bonding and aromatic π–π stacking interactions.

This compound possesses all the necessary features to act as a tecton, or building block, for the design of supramolecular architectures. Its key structural elements and their potential roles in self-assembly are outlined below:

Structural FeaturePotential Role in Supramolecular Self-Assembly
Benzoic Acid Moiety The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable dimers or extended chains.
Aromatic Ring The phenyl ring can engage in π–π stacking interactions, which are crucial for organizing the molecules into ordered one-, two-, or three-dimensional arrays.
Amino Groups Both the aromatic and benzylic amino groups can act as hydrogen bond donors, further directing the assembly process and strengthening the resulting architecture.
Boc-Protecting Group The bulky tert-butyloxycarbonyl group can influence the steric packing of the molecules, allowing for control over the final morphology of the self-assembled structure.

By carefully designing the molecule and controlling the assembly conditions (e.g., solvent, temperature, pH), it is conceivable that this compound could be guided to form diverse nanostructures such as fibers, sheets, or more complex cryptand-like host-guest systems. This bottom-up approach to materials fabrication is a cornerstone of nanotechnology and offers a pathway to creating novel functional materials from rationally designed molecular components.

Advanced Applications in Chemical Biology and Pre Clinical Medicinal Chemistry Research

Design and Synthesis of Molecular Probes and Ligands for Biological Systems

The specific arrangement of functional groups on 4-Amino-3-(boc-aminomethyl)-benzoic acid makes it an ideal starting point for designing molecules that can interact with and report on biological systems. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl side chain allows for selective reactions, enabling chemists to build complex molecules with high precision.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the core structure and evaluating the impact on a specific biological target. Key modifications can include altering substituents on the aromatic ring, changing the length or nature of the aminomethyl side chain, and derivatizing the carboxylic acid and aromatic amine groups.

These studies have revealed that factors such as hydrophobicity, aromaticity, and the presence of specific functional groups like hydroxyl (-OH) are often conducive to inhibitory activity against certain enzymes. nih.gov Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory activity. nih.gov By correlating these structural changes with biological outcomes, researchers can develop predictive models to guide the synthesis of more potent and selective compounds.

Table 1: Hypothetical SAR on this compound Derivatives

Modification SiteExample ModificationPotential Impact on Activity
Aromatic RingAddition of electron-withdrawing group (e.g., -Cl, -F)May alter binding affinity and electronic properties.
Aminomethyl GroupReplacement of Boc with other protecting groups or alkyl chainsCan influence steric interactions and solubility.
Carboxylic AcidConversion to an ester or amideImpacts charge, hydrogen bonding capability, and cell permeability.
Aromatic AmineAcylation or alkylationModifies hydrogen bonding potential and overall molecular shape.

Rational Design of Enzyme Inhibitors (e.g., PepT1 inhibition by related aminomethylbenzoic acids)

The rational design of enzyme inhibitors involves creating molecules that specifically bind to an enzyme's active site and block its function. nih.gov The aminomethylbenzoic acid scaffold is particularly useful in this regard. For instance, 4-aminomethylbenzoic acid (4-AMBA), a closely related analogue, has been identified as a competitive, non-translocated inhibitor of the peptide transporter PepT1. nih.gov This transporter is responsible for the uptake of di- and tripeptides in the intestine and kidneys.

The ability of 4-AMBA to mimic the spatial arrangement of a dipeptide allows it to bind to the external face of PepT1 without being transported across the membrane. nih.gov This specific interaction blocks the entry of natural peptide substrates. This finding establishes the aminomethylbenzoic acid framework as a valuable starting point for designing high-affinity ligands for the PepT1 family of transporters. nih.gov Derivatives of this compound can be synthesized to explore and optimize these interactions, potentially leading to the development of potent and selective PepT1 inhibitors.

Table 2: Inhibition of PepT1 by 4-Aminomethylbenzoic Acid (4-AMBA)

InhibitorTargetInhibition TypeKey Finding
4-Aminomethylbenzoic acid (4-AMBA)Peptide Transporter 1 (PepT1)CompetitiveBinds to the transporter but is not translocated, effectively blocking substrate transport. nih.gov

Exploration of Molecular Interactions via Biophysical Techniques (e.g., binding assays)

To fully understand how derivatives of this compound interact with their biological targets, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This information provides deep insight into the forces driving the binding interaction. nih.gov

These techniques are crucial for validating the molecular design and understanding the SAR at a quantitative level, guiding the optimization of lead compounds.

Bioconjugation and Bioconjugate Chemistry Utilizing this compound

Bioconjugation is the process of chemically linking molecules to biomolecules such as proteins or nucleic acids. The distinct functional groups of this compound make it a valuable reagent in this field.

Covalent Attachment to Biomolecules (e.g., proteins, nucleic acids, carbohydrates)

The functional groups on the this compound scaffold provide handles for covalent attachment to various biomolecules. The carboxylic acid is a common site for conjugation. Using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid can be activated to form a stable amide bond with primary amine groups found on proteins (e.g., the side chain of lysine (B10760008) residues). nih.gov

After deprotection of the Boc group, the newly revealed primary amine on the aminomethyl side chain can also be used for conjugation. Furthermore, the aromatic amine offers additional possibilities for chemical modification, allowing for the creation of multifunctional bioconjugates. This versatility enables the stable attachment of the benzoic acid core, and any molecules appended to it, onto biological macromolecules for various applications.

Development of Fluorescent and Imaging Probes for Cellular Studies

The this compound scaffold can be incorporated into the design of fluorescent probes for imaging biological processes within living cells. By attaching a fluorophore to this core structure, a probe can be created to monitor specific cellular events or the presence of target molecules.

For example, a related compound, 4-((3-amino-2-naphthyl)aminomethyl)benzoic acid (DAN-1), was developed as a fluorescent indicator for nitric oxide (NO). nih.gov In this design, the aminobenzoic acid portion is part of a larger system that undergoes a chemical reaction with NO, leading to the formation of a highly fluorescent product. This change in fluorescence allows for the real-time imaging of NO production in cells. nih.gov Similarly, derivatives of this compound can be used to construct probes where the core structure acts as a linker or a recognition element, tethering a fluorescent reporter to a specific cellular location or target. This enables researchers to visualize and study dynamic cellular activities with high precision.

Role in Targeted Delivery Systems and Nanoscience (Pre-clinical Models)

The unique trifunctional nature of "this compound" (after deprotection of the Boc group to reveal the primary amine) makes it a highly suitable candidate for integration into targeted drug delivery systems. The carboxylic acid and the two distinct amino groups can be selectively modified to attach to nanoparticles, targeting ligands, and therapeutic payloads, creating a highly modular system for preclinical investigation.

The covalent attachment of small molecules to the surface of nanoparticles and polymeric carriers is a cornerstone of modern drug delivery research. This functionalization can enhance stability, biocompatibility, and, most importantly, facilitate the active targeting of diseased tissues, such as tumors, by incorporating ligands that bind to specific cell surface receptors. The structure of "4-Amino-3-(aminomethyl)-benzoic acid" (the deprotected form) is well-suited for this purpose.

The carboxylic acid group can be activated to form an amide bond with amine functionalities on the surface of a nanoparticle or a polymer. Conversely, the amino groups can react with activated carboxyl groups on a nanocarrier. This versatility allows for flexible conjugation strategies. For instance, the aromatic amine could be used to attach the molecule to a carrier, leaving the aliphatic amine and the carboxylic acid available for further modification with targeting ligands and imaging agents.

While specific studies on "this compound" are limited, research on analogous aminobenzoic acid derivatives demonstrates the feasibility of this approach. For example, 4-aminobenzoic acid (PABA) has been used to coat superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.comresearchgate.net In these systems, the aminobenzoic acid serves as a linker to which therapeutic agents can be attached. mdpi.comresearchgate.net Similarly, 3-aminobenzoic acid has been employed to stabilize iron oxide nanoparticles, showcasing the utility of the aminobenzoic acid scaffold in nanoparticle surface modification. nih.govrsc.org

The following table summarizes findings from studies using aminobenzoic acid derivatives for nanoparticle functionalization, illustrating the potential applications for "4-Amino-3-(aminomethyl)-benzoic acid."

Nanoparticle CoreFunctionalizing AgentAttached Molecule/ApplicationKey Findings in Preclinical ModelsReference
Maghemite (γ-Fe2O3)4-Aminobenzoic acid (PABA)Cisplatin-like complexesPABA coating facilitated the attachment of platinum-based anticancer agents to the nanoparticles. mdpi.comresearchgate.net
Iron Oxide (Fe3O4)3-Aminobenzoic acidNot applicable (stabilizer)The aminobenzoic acid derivative effectively stabilized the nanoparticles, preventing aggregation. nih.govrsc.org
Zirconium-based MOF4-Aminobenzoic acidDrug delivery vehicleUsed as a modulator in the synthesis of metal-organic frameworks for enhanced drug delivery. acs.org

These examples underscore the potential of the aminobenzoic acid framework in nanoscience. The additional aminomethyl group in "4-Amino-3-(aminomethyl)-benzoic acid" provides an extra point of attachment, which could be leveraged to create more complex and multifunctional nanocarriers for ligand-directed targeting in preclinical cancer models.

The spontaneous organization of molecules into well-defined nanostructures, known as self-assembly, is a powerful bottom-up approach for creating novel drug delivery systems. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, are particularly adept at self-assembly in aqueous environments, forming structures such as micelles, vesicles, and hydrogels. These self-assembled systems can encapsulate therapeutic agents and release them in a controlled manner.

"this compound" can be chemically modified to create amphiphilic derivatives capable of self-assembly. For instance, the attachment of a long alkyl chain to one of the amino groups would introduce a hydrophobic tail, while the carboxylic acid and the remaining amine would serve as the hydrophilic head group. The Boc group on the aminomethyl moiety could be retained to modulate the hydrophobicity or removed to provide a site for drug conjugation.

The self-assembly of such amphiphilic derivatives would be driven by a combination of non-covalent interactions, including hydrophobic interactions between the alkyl chains and hydrogen bonding and electrostatic interactions between the hydrophilic head groups. The resulting nanostructures could encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment and releasing them slowly over time.

Research on other aromatic amino acid derivatives provides strong evidence for this concept. For example, Fmoc-meta-aminobenzoic acid has been shown to self-assemble into hydrogel nanoparticles. nih.gov These nanoparticles were capable of entrapping the chemotherapeutic drug 5-fluorouracil (B62378) and releasing it in a sustained manner. nih.gov The self-assembly was driven by π-π stacking of the aromatic Fmoc groups and the aminobenzoic acid moieties. nih.gov

The table below presents research findings on the self-assembly of related amphiphilic amino acid derivatives for controlled release applications.

Self-Assembling MoleculeNanostructure FormedEncapsulated DrugRelease MechanismKey FindingsReference
Fmoc-meta-aminobenzoic acidHydrogel nanoparticles5-FluorouracilDiffusion from the hydrogel matrixDemonstrated sustained release of the anticancer drug over several hours. nih.gov
Dipeptide (Fmoc-L-Trp-L-Phe-OCH3)NanospheresAmpicillin, DoxorubicinpH-triggered morphological changeShowcased pH-responsive release of both hydrophilic and hydrophobic drugs. researchgate.net
Boc-β-Ala–N,N′-dicyclohexylureaVesicles, tubes, rods, fibrilsMethotrexateSalt-triggered disruption of vesiclesVesicular structures could encapsulate and release the anticancer drug in response to an external stimulus. researchgate.net

These studies highlight the versatility of self-assembling systems based on modified amino acids. By rationally designing amphiphilic derivatives of "this compound," it is conceivable to create a new class of smart drug delivery vehicles with tunable properties for controlled release in preclinical settings. The presence of multiple functional groups on the aromatic core offers the potential for creating multifunctional self-assembled systems, for instance, by attaching both a therapeutic agent and a targeting ligand to the same molecule.

Cutting Edge Analytical and Spectroscopic Characterization of 4 Amino 3 Boc Aminomethyl Benzoic Acid and Its Transformations

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Amino-3-(boc-aminomethyl)-benzoic acid (Molecular Formula: C₁₄H₂₀N₂O₄), HRMS provides an experimental mass that can be compared against the theoretical exact mass, typically with a mass error of less than 5 ppm.

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 1: Theoretical Mass Data for HRMS Analysis

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M] C₁₄H₂₀N₂O₄ 280.14231
[M+H]⁺ C₁₄H₂₁N₂O₄⁺ 281.14959
[M+Na]⁺ C₁₄H₂₀N₂NaO₄⁺ 303.13153

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the parent ion elucidate its fragmentation pathways, providing structural confirmation. The fragmentation of this compound is predictable based on its functional groups. The most labile bond is typically within the tert-butoxycarbonyl (Boc) protecting group.

Expected Fragmentation Pathways:

Loss of the Boc group: A characteristic fragmentation involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The cleavage of the C-O bond in the carbamate (B1207046) can lead to the loss of CO₂ (44 Da) followed by the loss of the tert-butyl group, or the loss of the entire tert-butoxy group.

Decarboxylation: The carboxylic acid moiety can readily lose CO₂ (44 Da), especially in negative ion mode.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group can also occur.

Table 2: Predicted Major Fragments in HRMS/MS

Precursor Ion [M+H]⁺ Fragmentation Description Fragment Formula Fragment m/z
281.14959 Loss of isobutylene (C₄H₈) C₁₀H₁₃N₂O₄⁺ 225.08699
281.14959 Loss of Boc group (C₅H₈O₂) C₉H₁₃N₂O₂⁺ 181.09715
281.14959 Loss of H₂O C₁₄H₁₉N₂O₃⁺ 263.13902

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the N-H protons, the amino group protons, the carboxylic acid proton, and the highly shielded protons of the tert-butyl group. The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
C(O)OH 12.0-12.5 (s, 1H) 167-168
Boc C=O - 155-156
Ar-H5 7.5-7.6 (d, 1H) 131-132
Ar-H6 7.3-7.4 (dd, 1H) 128-129
Ar-H2 6.6-6.7 (d, 1H) 113-114
Ar-C1 - 118-119
Ar-C2 - 113-114
Ar-C3 - 124-125
Ar-C4 - 150-151
CH₂ 4.0-4.2 (d, 2H) 42-43
NH-Boc 7.0-7.2 (t, 1H) -
Ar-NH₂ 5.5-5.8 (s, 2H) -
C(CH₃)₃ - 78-79

While 1D NMR provides primary data, 2D NMR techniques are essential to definitively establish atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would show correlations between the coupled aromatic protons (H2 with H6, and H5 with H6) and between the methylene (CH₂) protons and the adjacent carbamate N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the aromatic protons, the methylene group, and the tert-butyl group to their corresponding carbon signals listed in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds.

Table 4: Key Expected HMBC Correlations

Proton (¹H) Correlated Carbons (¹³C) Structural Information Confirmed
Ar-H2 C4, C6, C(O)OH Position of H2 relative to amino and carboxyl groups.
Ar-H5 C1, C3 Position of H5 relative to the aminomethyl group.
CH₂ Ar-C2, Ar-C3, Ar-C4, Boc C=O Connectivity of the aminomethyl group to the aromatic ring at C3 and to the Boc group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not coupled through bonds. A key NOESY correlation would be expected between the methylene (CH₂) protons and the aromatic proton at the C2 position, confirming the regiochemistry of the substitution on the benzene ring.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. For pharmaceutical intermediates like this compound, ssNMR is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR can readily distinguish between them as the distinct crystal packing environments lead to different ¹³C chemical shifts. Furthermore, ssNMR can differentiate between crystalline and amorphous forms, providing crucial information about the sample's bulk properties. While no specific ssNMR studies on this compound are publicly available, the technique remains a critical tool for its solid-state characterization.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. As this compound is an achiral molecule, the analysis would not determine absolute stereochemistry. However, it would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the flexible side chain.

The analysis would also reveal the intricate network of intermolecular interactions, primarily hydrogen bonds, that govern the crystal packing. It is expected that the carboxylic acid group would form strong hydrogen bonds, potentially as a dimer with another molecule. The aromatic amino group and the N-H of the carbamate would also act as hydrogen bond donors, while the carbonyl oxygens and the nitrogen of the amino group would serve as acceptors. These interactions are critical in determining the solid-state properties of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The two techniques are often complementary.

Table 5: Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (Carboxylic Acid) Stretching, H-bonded 2500-3300 (broad) Weak
N-H (Aromatic Amine) Symmetric/Asymmetric Stretching 3300-3500 (two bands) Moderate
N-H (Carbamate) Stretching ~3350 Moderate
C-H (Aromatic) Stretching 3000-3100 Strong
C-H (Aliphatic) Stretching 2850-3000 Strong
C=O (Carboxylic Acid) Stretching 1680-1710 Moderate
C=O (Boc Carbamate) Stretching 1690-1720 Moderate
C=C (Aromatic) Ring Stretching 1500-1600 Strong

Like ssNMR, both FTIR and Raman spectroscopy are sensitive to the solid-state environment. Different polymorphs of a compound will exhibit subtle but distinct differences in their vibrational spectra, particularly in the fingerprint region (<1500 cm⁻¹). These techniques can therefore be used as rapid screening tools to identify and differentiate between crystalline forms.

Chiral Chromatographic Techniques (e.g., HPLC, SFC) for Enantiomeric Purity Determination of Chiral Derivatives

The parent molecule, this compound, is achiral. However, it is designed as a scaffold for synthesizing more complex, often chiral, molecules like pseudopeptides. researchgate.net For instance, if a chiral amino acid is coupled to either the carboxylic acid or the aromatic amine of this scaffold, the resulting product will be a chiral molecule.

Chiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), are essential for analyzing the stereochemical purity of these derivatives.

Application Scenario: If a racemic amino acid is coupled to the scaffold, chiral HPLC can be used to separate the resulting pair of diastereomers. If an enantiomerically pure amino acid is used in the synthesis, chiral HPLC serves as a critical quality control step to confirm that no racemization occurred during the reaction, thereby ensuring the high enantiomeric purity of the final product. Polysaccharide-based CSPs are widely effective for the separation of N-protected amino acids and their derivatives. nih.govsigmaaldrich.com

Comprehensive Chromatographic Methods (HPLC, GC-MS, UPLC) for Purity Profiling and Impurity Analysis in Synthetic Batches

The robust quality control of this compound requires highly specific and sensitive analytical methods to determine purity and identify potential process-related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the comprehensive analysis of synthetic batches of this complex molecule. Given the compound's structure, which includes a carboxylic acid, a primary aromatic amine, and a Boc-protected aliphatic amine, a combination of these chromatographic techniques is often necessary for full characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of this compound, offering high resolution and sensitivity for separating the main component from structurally similar impurities. Reversed-phase HPLC is the most common mode used for this type of analysis.

Method Parameters: A typical reversed-phase HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. rsc.org The buffer's pH is a critical parameter to control the ionization state of the carboxylic acid and the aromatic amine, thereby influencing retention and peak shape. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can also be employed to enhance the separation of isomeric impurities. sielc.com

Detailed Research Findings: Method development for similar compounds, such as aminobenzoic acid isomers, has shown that baseline separation can be achieved within a short analysis time. sielc.com For N-Boc protected amino acids, the mobile phase composition, particularly the concentration of the organic solvent and the pH of the aqueous phase, significantly affects retention and resolution. researchgate.net The optimal pH is often found to be one that ensures the consistent protonation or deprotonation of the acidic and basic functional groups. Detection is typically performed using a UV detector, as the benzene ring in the molecule provides strong chromophoric activity.

Data Table: Representative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of Acetonitrile and Water

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability (the Boc group can be thermally removed). nih.gov Therefore, derivatization is typically required to convert the non-volatile compound into a form suitable for GC analysis. Silylation is a common derivatization technique where active hydrogens in the carboxylic acid and amine groups are replaced with trimethylsilyl (TMS) groups, increasing volatility.

Method Parameters: Following derivatization, a standard non-polar capillary column, such as one coated with 5%-phenyl-95%-dimethylpolysiloxane, is generally used for separation. hmdb.cahmdb.ca The mass spectrometer provides identification of impurities based on their mass spectra and fragmentation patterns.

Detailed Research Findings: GC-MS is particularly useful for identifying and quantifying small, volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The fragmentation of Boc-protected amines in mass spectrometry often involves the loss of isobutylene and carbon dioxide. nih.gov This characteristic fragmentation can aid in the structural elucidation of related impurities.

Data Table: Representative GC-MS Method Parameters (after Derivatization)

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-600 amu

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

UPLC, a high-pressure version of HPLC, utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. This makes it an ideal technique for high-throughput purity profiling and impurity analysis in a manufacturing setting.

Method Parameters: The principles of separation in UPLC are the same as in HPLC, but the methods are adapted for the shorter columns and higher pressures. Gradient elution is typically faster, and the flow rates are lower.

Detailed Research Findings: The increased resolution of UPLC is particularly advantageous for separating closely related impurities, such as positional isomers or by-products with minor structural modifications. The shorter analysis times allow for more rapid feedback on batch quality during process development and manufacturing.

Data Table: Representative UPLC Method Parameters

ParameterCondition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Photodiode Array (PDA) at 200-400 nm and/or Mass Spectrometry (MS)
Injection Volume 2 µL
Sample Preparation 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water

Common Impurities in Synthetic Batches

Impurity profiling is a critical aspect of quality control. Potential impurities in synthetic batches of this compound can arise from starting materials, intermediates, by-products of the reaction, or degradation products.

Detailed Research Findings: The synthesis of this compound often starts from 4-aminobenzoic acid. researchgate.net Therefore, residual starting material is a potential impurity. Incomplete reaction or side reactions during the introduction of the aminomethyl group or the Boc protection step can lead to various structurally related impurities. For instance, the presence of the corresponding unprotected diamine or isomers formed during the synthesis are plausible impurities.

Data Table: Potential Impurities and Their Likely Origin

Compound NameLikely Origin
4-Aminobenzoic acidUnreacted starting material.
4-Amino-3-(aminomethyl)benzoic acidIncomplete Boc protection or degradation (loss of the Boc group).
Di-Boc protected speciesOver-reaction during the Boc protection step.
Isomers of the final compoundLack of regioselectivity during the aminomethylation step.
Tert-butanolBy-product from the degradation of the Boc group.

Computational and Theoretical Studies of 4 Amino 3 Boc Aminomethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical behavior. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the energies and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach is particularly effective for studying the conformational landscape and potential tautomeric forms of complex organic molecules.

For a molecule like 4-Amino-3-(boc-aminomethyl)-benzoic acid, with its multiple rotatable bonds (e.g., around the aminomethyl group and the carboxylic acid group) and acidic/basic centers, DFT can be employed to determine the most stable three-dimensional arrangements (conformers). The process involves:

Geometry Optimization: Calculating the lowest energy structure by adjusting the positions of the atoms.

Conformational Search: Systematically rotating flexible bonds to identify various local energy minima on the potential energy surface.

Energy Calculation: Determining the relative energies of different conformers to predict their population distribution at a given temperature. Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have revealed the existence of multiple conformational polymorphs, highlighting the importance of subtle energetic differences in determining solid-state structures. researchgate.net

Tautomerism, the interconversion of structural isomers, is also amenable to DFT analysis. For the subject compound, potential tautomers could involve proton transfer between the carboxylic acid, the amino groups, and the Boc-carbonyl group. DFT calculations can predict the relative stability of these tautomers by comparing their optimized energies. For instance, studies on benzoic acid have computationally explored the energetics of its cyclic dimer formation through hydrogen bonding, a process related to proton positioning. vjst.vnvjst.vn

Table 1: Illustrative Conformational Energy Profile using DFT (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT conformational analysis for this compound.)

ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Predicted Population (%)
A (Global Minimum)Cα-Cβ-N-C=O: 1780.0075.3
BCα-Cβ-N-C=O: 651.2515.1
CC-C-O-H: -1792.109.6

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO).

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino groups, which are the most likely sites for electrophilic attack.

LUMO: The LUMO is likely distributed over the carboxylic acid group and the benzene (B151609) ring, indicating the regions susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Mapping visually represents the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions:

Red: Electron-rich regions (negative potential), such as the oxygen atoms of the carboxyl and Boc groups, are prone to interacting with electrophiles or forming hydrogen bonds as acceptors.

Blue: Electron-deficient regions (positive potential), like the hydrogen atoms of the amino and carboxylic acid groups, are susceptible to nucleophilic attack and act as hydrogen bond donors.

Analysis of the ESP map for this compound would reveal the most probable sites for non-covalent interactions and chemical reactions. vjst.vn

Table 2: Predicted FMO Properties from Quantum Calculations (Note: These values are illustrative for this compound, based on typical results from DFT calculations.)

ParameterPredicted Value (eV)Implication
HOMO Energy-5.85Indicates electron-donating capability (nucleophilicity)
LUMO Energy-1.20Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE)4.65Reflects kinetic stability and chemical reactivity

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rutgers.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility, solvent effects, and thermodynamic properties. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating their movements over nanoseconds or longer. nih.gov Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different low-energy conformations identified by DFT. This provides insight into the flexibility of the aminomethyl side chain and other rotatable groups.

Solvent Structuring: How solvent molecules, like water, arrange themselves around the solute. This includes identifying stable hydrogen bonding networks between the molecule's functional groups (carboxyl, amino, Boc-carbonyl) and the surrounding solvent.

Hydration Shell Analysis: Characterizing the properties of the water molecules in the immediate vicinity of the solute, which can significantly influence its solubility and reactivity.

MD simulations are crucial for bridging the gap between the static, gas-phase picture from quantum chemistry and the dynamic reality of molecules in solution. rutgers.edu

In Silico Modeling for Ligand-Receptor Interactions (Pre-clinical and Mechanistic Docking Studies)

In silico modeling, particularly molecular docking, is a vital technique in drug discovery and chemical biology for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. nih.gov This method computationally places the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose to estimate the binding affinity. researchgate.net

A docking study of this compound would involve:

Target Selection: Identifying a biologically relevant protein receptor.

Ligand and Receptor Preparation: Generating 3D structures for both the ligand and the receptor, assigning charges, and defining the binding pocket.

Docking Simulation: Using an algorithm to sample different binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the generated poses based on a scoring function that estimates the binding free energy. The best poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. mdpi.com

Such studies are instrumental in generating hypotheses about a molecule's potential biological activity and mechanism of action before undertaking more resource-intensive experimental work. nih.gov

Table 3: Hypothetical Molecular Docking Results (Note: This table is a hypothetical example of docking this compound into a protein active site.)

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase (XXXX)-8.5Asp184H-bond with amino group
Lys72H-bond with carboxylate
Phe168π-π stacking with benzene ring

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated shifts with experimental data, one can validate the computed structure or assign signals in a complex spectrum. mdpi.com

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational spectra of a molecule. researchgate.net The calculation yields a set of vibrational frequencies and their corresponding intensities. These computed frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental IR and Raman spectra. This comparison helps in assigning specific absorption bands to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, N-H bend, O-H stretch).

Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (Note: Experimental data for similar aminobenzoic acid structures is used for illustrative purposes. Predicted shifts are hypothetical examples of a DFT/GIAO calculation for this compound.)

Carbon AtomTypical Experimental Shift (ppm) researchgate.netrsc.orgHypothetical Predicted Shift (ppm)
Carboxyl (COOH)168-172170.5
Boc Carbonyl (C=O)154-156155.2
Aromatic C-COOH128-132130.1
Aromatic C-NH₂148-152150.8
Boc Quaternary C79-8180.3
Aminomethyl (CH₂)42-4644.5
Boc Methyl (CH₃)28-2928.6

Emerging Research Avenues and Future Perspectives for 4 Amino 3 Boc Aminomethyl Benzoic Acid

Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks, Polymer Synthesis)

The trifunctional nature of 4-Amino-3-(boc-aminomethyl)-benzoic acid makes it a highly promising candidate for the construction of sophisticated, high-performance materials. Its rigid benzoic acid core provides a stable and predictable geometry, while the strategically placed functional groups serve as points for polymerization or coordination.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The compound's carboxylic acid and amino groups are ideal coordinating sites for creating porous crystalline materials like MOFs and COFs. In MOF synthesis, the carboxylate can link metal ions or clusters, while the amino groups can be post-synthetically modified to introduce further functionality within the pores. For COFs, the amino and carboxyl groups can participate in condensation reactions to form robust, extended covalent networks. The Boc-protected aminomethyl group provides a latent functional site that can be deprotected after the framework is constructed, allowing for the precise installation of catalytic sites or recognition motifs.

Polymer Synthesis: In polymer chemistry, this molecule can be used as a specialty monomer to synthesize functionalized polymers. chemimpex.com The distinct reactivity of the aromatic amine, aliphatic amine (after deprotection), and carboxylic acid allows for controlled polymerization strategies, such as the formation of polyamides or polyimides. The incorporation of this monomer can enhance properties like thermal stability and mechanical strength. chemimpex.com Furthermore, the pendant aminomethyl group can be used for cross-linking or for grafting other polymer chains or functional molecules onto the main backbone.

Table 1: Potential Roles in Advanced Material Synthesis

Material Type Relevant Functional Groups Potential Role of Scaffold Resulting Properties
MOFs Carboxylic Acid, Aromatic Amine Linker/Strut High porosity, tunable functionality, catalytic activity
COFs Carboxylic Acid, Aromatic Amine Monomer Crystalline porosity, high thermal stability, charge transport

| Polymers | All three functional groups | Specialty Monomer | Enhanced thermal/mechanical properties, sites for cross-linking |

Role in Supramolecular Self-Assembly for Controlled Architectures and Responsive Materials

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. Aromatic amino acids and their derivatives are well-known for their ability to self-assemble into functional biomaterials through interactions like hydrogen bonding and π-π stacking. nih.govbeilstein-journals.org The structure of this compound is ideally suited for this purpose.

Controlled Architectures: The molecule possesses multiple hydrogen bond donors (the -NH2 and -COOH groups) and acceptors (the carbonyl groups of the Boc and carboxylic acid moieties), as well as an aromatic ring capable of π-π stacking. nih.gov These features can drive the self-assembly of the molecule into well-defined, higher-order structures such as nanofibers, ribbons, and sheets. nih.gov By controlling external conditions like solvent polarity and pH, it is possible to direct the assembly process to create materials with specific nanoscale architectures.

Responsive Materials: The Boc protecting group is a key feature for designing responsive or "smart" materials. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions. organic-chemistry.org A supramolecular assembly, such as a hydrogel, could be designed to be stable at neutral pH. Upon exposure to an acidic environment, the Boc group would be removed, exposing a positively charged primary amine. This change in charge and hydrogen bonding capacity could trigger a disassembly of the structure or a transition to a different assembled state, leading to the controlled release of an encapsulated cargo or a change in the material's mechanical properties.

Applications in Catalysis as a Ligand, Organocatalyst Component, or Chiral Auxiliary

The functional groups on the this compound scaffold provide multiple avenues for its use in catalysis.

Ligand: The carboxylate and amino functionalities are excellent binding sites for metal ions. The molecule can act as a bidentate or tridentate ligand, coordinating to a metal center to form a catalytically active complex. The rigid aromatic backbone can provide a well-defined coordination geometry, influencing the selectivity and activity of the metal catalyst.

Organocatalyst Component: The amino groups are common functional motifs in organocatalysis. The scaffold can be used as a foundation to build more complex organocatalysts. For instance, the aromatic amine could be modified to create a hydrogen-bonding catalyst, or the aliphatic amine could be derivatized for use in enamine or iminium ion catalysis.

Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.org Since this compound is an achiral molecule, it cannot function as a chiral auxiliary on its own. However, its versatile scaffold could be used in the synthesis of new chiral ligands or auxiliaries by reacting it with chiral molecules. For example, one of the amino groups could be acylated with a chiral carboxylic acid, introducing a stereocenter and creating a new chiral molecule with potential applications in asymmetric synthesis.

Future Directions in Pre-clinical Drug Discovery and Chemical Biology Tool Development Leveraging the Scaffold

The structural analogy of this compound to natural amino acids, combined with its unnatural substitution pattern, makes it an attractive scaffold for biomedical research.

Pre-clinical Drug Discovery: As a novel unnatural amino acid, its core structure, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), is a promising building block for creating peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability and bioavailability. researchgate.net The rigid benzoic acid core can be used to create conformationally constrained peptide analogues, which can lead to higher binding affinity and selectivity for biological targets such as receptors or enzymes. The scaffold is also ideal for combinatorial chemistry, where the three functional groups can be decorated with diverse chemical moieties to rapidly generate large libraries of compounds for high-throughput screening. researchgate.net Related aminobenzoic acid derivatives have been successfully used to synthesize inhibitors of enzymes and agonists for receptors. chemicalbook.compharmaffiliates.com

Chemical Biology Tool Development: The ability to selectively modify the three functional groups is a significant advantage for developing chemical biology tools. For example, a pharmacophore could be attached to one part of the molecule, while a fluorescent reporter group or an affinity tag (like biotin) is attached to another. This would allow for the creation of molecular probes to study biological processes, visualize drug-target interactions, or identify the binding partners of a particular drug molecule. The orthogonal protection scheme (Boc vs. the free aromatic amine) allows for sequential and site-specific labeling, providing precise control over the final structure of the chemical tool.

Table 2: Summary of Compound Names

Compound Name Abbreviation
This compound -
4-Amino-3-(aminomethyl)benzoic acid AmAbz

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Boc-protected aminomethyl group to 4-amino-benzoic acid derivatives?

  • Methodology : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction. Post-reaction, purification via column chromatography (silica gel, DCM/methanol gradient) or recrystallization (ethanol/water) ensures high purity. Confirm Boc incorporation using ¹H NMR (tert-butyl singlet at δ ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing 4-Amino-3-(Boc-aminomethyl)-benzoic acid?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl).
  • FT-IR : Detect Boc C=O (1685 cm⁻¹) and carboxylic acid C=O (1702 cm⁻¹).
  • Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 322.2).
  • HPLC : Assess purity using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .

Q. How can researchers mitigate solubility challenges during experimental workflows?

  • Methodology : Test solubility in aprotic polar solvents (e.g., DMSO, DMF) for reaction steps and protic solvents (e.g., methanol, acetic acid) for crystallization. Adjust pH in aqueous systems (e.g., sodium bicarbonate buffer) to deprotonate the carboxylic acid for improved solubility. Pre-saturation studies using UV-Vis spectroscopy at varying temperatures (25–40°C) clarify optimal conditions .

Advanced Research Questions

Q. How can contradictory data on Boc-deprotection efficiency be resolved in peptide coupling reactions?

  • Methodology : Optimize deprotection using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes, monitored by TLC or LC-MS. If incomplete, increase TFA concentration or reaction time. Compare with alternative acids (e.g., HCl/dioxane) to assess side reactions. Quantify free amine post-deprotection via ninhydrin assay or ¹H NMR integration .

Q. What computational approaches predict steric effects of the Boc group on reaction pathways?

  • Methodology :

  • *DFT Calculations (B3LYP/6-31G)**: Model transition states to evaluate activation barriers for nucleophilic substitutions at the aminomethyl site.
  • Molecular Dynamics (MD) Simulations : Analyze solvent accessibility and steric hindrance in docking studies (e.g., with proteases).
  • COSMO-RS : Predict solvent compatibility to minimize steric interference during synthesis .

Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodology : Activate the carboxylic acid with HATU/DIEA in DMF (0°C, 1.2 eq) to form an active ester. Use a 10% v/v collidine additive to suppress racemization. Monitor via Kaiser test for free amines. Post-coupling, wash resins with DMF and DCM to remove excess reagents. Validate by LC-MS (expected mass shift of +Boc-group mass) .

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